molecular formula C26H16Cl2N4O7 B10893432 N,N'-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide)

N,N'-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide)

Cat. No.: B10893432
M. Wt: 567.3 g/mol
InChI Key: ICFZMDCXGSUVGK-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE is a complex organic compound characterized by its chlorinated and nitro-substituted benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction of 2-chloro-5-nitrobenzoic acid with 4-aminophenol, followed by further reactions to introduce the phenoxy and benzamide groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N~1~-(4-{4-[(2-CHLORO-5-NITROBENZOYL)AMINO]PHENOXY}PHENYL)-5-NITROBENZAMIDE is unique due to its specific combination of chlorinated and nitro-substituted benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C26H16Cl2N4O7

Molecular Weight

567.3 g/mol

IUPAC Name

2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenoxy]phenyl]-5-nitrobenzamide

InChI

InChI=1S/C26H16Cl2N4O7/c27-23-11-5-17(31(35)36)13-21(23)25(33)29-15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)30-26(34)22-14-18(32(37)38)6-12-24(22)28/h1-14H,(H,29,33)(H,30,34)

InChI Key

ICFZMDCXGSUVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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